Cyclo(Arg-Gly-Asp-D-Phe-Val) is derived from the natural sequence of Arg-Gly-Asp, a well-known motif in cell adhesion. The incorporation of D-Phe (D-phenylalanine) and Val (valine) enhances its stability and binding affinity to integrins. This cyclic peptide is synthesized through various methods, including solid-phase peptide synthesis, which allows for precise control over the sequence and structure.
The synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val) typically involves the following steps:
This synthesis method allows for high yields and can be adapted to incorporate modifications for enhanced biological activity or stability .
The molecular structure of cyclo(Arg-Gly-Asp-D-Phe-Val) consists of five amino acids linked in a cyclic configuration. Key features include:
Molecular weight calculations indicate that cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of approximately 603.7 g/mol .
Cyclo(Arg-Gly-Asp-D-Phe-Val) participates in several chemical reactions relevant to its function as an integrin antagonist:
The mechanism of action for cyclo(Arg-Gly-Asp-D-Phe-Val) primarily involves its interaction with integrins:
This mechanism has been validated through various in vitro studies demonstrating reduced tumor cell adhesion and migration upon treatment with this compound .
Cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits several notable physical and chemical properties:
These properties make it an attractive candidate for both therapeutic and diagnostic uses .
Cyclo(Arg-Gly-Asp-D-Phe-Val) has several significant applications in scientific research:
The discovery journey began with the identification of the RGD motif as the minimal integrin-binding sequence in fibronectin by Pierschbacher and Ruoslahti in 1984. However, linear RGD peptides exhibited poor receptor selectivity and rapid proteolytic degradation. The breakthrough came through Horst Kessler’s pioneering "spatial screening" approach in the 1990s, which systematically explored conformational constraints through cyclization. Kessler’s team synthesized libraries of cyclic pentapeptides with the generic sequence cyclo(Arg-Gly-Asp-X-Y), discovering that incorporation of D-phenylalanine at position X and valine at position Y yielded high-affinity αvβ3 antagonists. This prototype, cyclo(Arg-Gly-Asp-D-Phe-Val) (c[RGDfV]), demonstrated unprecedented selectivity for αvβ3 over other RGD-recognizing integrins like αIIbβ3 [1] [5]. The strategic use of D-amino acids proved crucial: the D-configuration at the phenylalanine position enforced a type II’ β-turn conformation that optimally presented the RGD triad to integrin binding pockets. This discovery catalyzed the development of clinical candidates like cilengitide (EMD121974), an N-methylated analog with enhanced stability. Cilengitide advanced to Phase II trials for glioblastoma, validating the cyclic RGD scaffold as a viable platform for anti-angiogenic drug design [1] [10].
The primary structure of c[RGDfV] features a pentapeptide sequence cyclized via a peptide bond between the N-terminal arginine and C-terminal valine. This head-to-tail cyclization constrains the peptide backbone into a rigid β-sheet conformation stabilized by two intramolecular hydrogen bonds:
Table 1: Primary Structure and Physicochemical Properties
Characteristic | Detail |
---|---|
Molecular Formula | C₂₆H₃₈N₈O₇ |
Molecular Weight | 574.63 g/mol |
Purity Specifications | ≥95% (HPLC) [5] [8] |
Solubility Profile | Soluble in DMSO (5 mg/mL), PBS (1 mg/350 μL), 1N acetic acid (5 mg/mL) |
Solid Form | Lyophilized white powder, hygroscopic [5] [8] |
The cyclic architecture forces the RGD motif into an extended conformation ideal for engaging integrin subpockets, while the hydrophobic D-Phe-Val segment forms a stabilizing β-turn. Molecular dynamics simulations reveal that the cyclized backbone reduces conformational entropy, decreasing the entropic penalty upon receptor binding by ~3 kcal/mol compared to linear analogs. This conformational preorganization explains the 100-fold higher affinity of c[RGDfV] for αvβ3 versus linear RGD peptides [1] [5].
The D-phenylalanine residue serves as a critical stereochemical switch governing integrin selectivity and binding kinetics. X-ray crystallography of αvβ3-c[RGDfV] complexes demonstrates that the D-configuration positions the phenylalanine side chain perpendicular to the RGD plane, enabling optimal hydrophobic packing within the αv subunit's "specificity pocket." This orientation is sterically incompatible with integrins like αIIbβ3, explaining c[RGDfV]'s selectivity profile [1] [10].
Replacing D-Phe with L-Phe causes a 500-fold reduction in αvβ3 affinity due to:
Molecular dynamics simulations further reveal that the D-Phe configuration facilitates water-bridged hydrogen bonds between the ligand's backbone carbonyls and integrin residues Asp218 and Arg214, contributing ~40% of the total binding energy [1] [10].
c[RGDfV] functions as a competitive antagonist by blocking the RGD-binding site on αvβ3 and αvβ5 integrins with nanomolar affinity. Binding assays using [¹²⁵I]echistatin displacement demonstrate potent inhibition:
Table 2: Integrin Inhibition Profile of c[RGDfV]
Integrin | Cell Type/System | IC₅₀ (μM) | Biological Effect |
---|---|---|---|
αvβ3 | A549 lung carcinoma | 0.325 | Displacement of [¹²⁵I]echistatin [10] |
αvβ3 | WM-115 melanoma | 0.5 | Inhibition of vitronectin adhesion [10] |
αvβ5 | HUVEC | 0.53 | Blockade of migration [10] |
α5β1 | K562 leukemia | 34.7 | Reduction of fibronectin adhesion [10] |
The compound disrupts outside-in signaling by preventing integrin clustering and focal adhesion assembly. In endothelial cells (HUVECs), c[RGDfV] inhibits VEGF-induced proliferation (IC₅₀ = 4.5 μM) and FGF-induced proliferation (IC₅₀ = 3.1 μM) by blocking αvβ5-dependent growth factor signaling cascades. This occurs through impaired redistribution of c-Src into focal adhesions, leading to defective MAP kinase activation [5] [10].
The compound's ability to disrupt integrin-ligand interactions translates to significant phenotypic effects:
The selectivity profile of c[RGDfV] stems from differential engagement of integrin subpockets:
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